Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

説明

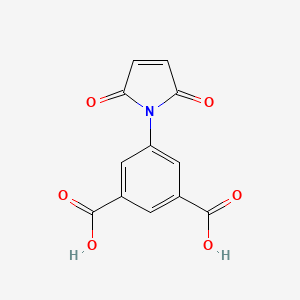

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide is a synthetic compound that has been used in a variety of scientific research applications. It is a lipophilic compound with a unique chemical structure that confers a range of biochemical and physiological effects.

科学的研究の応用

Electrocatalytic Alcohol Oxidation

Bicyclic nitroxyl derivatives like 2-azaadamantane N-oxyl (AZADO) have been studied for their effectiveness as catalysts in selective oxidation reactions. Their activity is influenced more by redox potential than steric effects. This insight is crucial for understanding the electrocatalytic activity of similar compounds, including derivatives of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide (Rafiee, Miles, & Stahl, 2015).

Platinum-Catalyzed Dehydroalkoxylation-Cyclization

Platinum-catalyzed reactions involving ortho-alkynylphenylureas and -acetamides, which may include Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, have been explored for synthesizing tetracyclic compounds through N-O bond cleavage. These studies provide insights into the potential application of such compounds in advanced synthetic chemistry (Nakamura, Sato, & Terada, 2009).

Reactions of Cyclic Ethers with Esters and Thioesters

In research involving the catalytic addition reactions of cyclic ethers with esters and thioesters, compounds like Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide could be relevant. These reactions, catalyzed by quaternary ammonium salts or crown ether complexes, represent an area where the compound could find application (Nishikubo & Sato, 1991).

Synthesis and Biological Evaluation of Iminocyclitols

The synthesis and evaluation of polyhydroxyperhydroazepines, which are related to Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, have been explored. These compounds, obtained through chemoenzymatic or chemical synthesis, are significant for understanding the biological activity and potential applications in pharmaceuticals (Morís-Varas, Qian, & Wong, 1996).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Research on the synthesis of spirocyclic oxetanes, which could include derivatives of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, has been conducted. These studies focus on oxidative cyclizations to create complex molecular structures, highlighting the potential use of Azane derivatives in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).

Analysis Procedures for (2-Methoxyethoxy)acetic Acid

Research on the quantification of (2-methoxyethoxy)acetic acid in urine, related to Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, has been conducted. This is relevant for understanding the metabolic pathways and potential biological interactions of similar compounds (B'hymer, Butler, & Cheever, 2005).

作用機序

Target of Action

ALC-0159, also known as Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide or mPEG-DTA, is a polyethylene glycol (PEG)-lipid conjugate . It is primarily used to form lipid nanoparticles (LNPs) . The primary target of ALC-0159 is the formation of these LNPs, which are used as delivery systems for mRNA vaccines .

Mode of Action

ALC-0159 interacts with its targets by forming a protective hydrophilic layer that sterically stabilizes the lipid nanoparticle . This stabilization contributes to the storage stability of the LNPs and reduces nonspecific binding to proteins . It promotes the stabilization of nanoparticles through the three-dimensional mechanism of its poly ((ethylene glycol)) (PEG) molecules .

Biochemical Pathways

The primary biochemical pathway affected by ALC-0159 involves the formation and stabilization of lipid nanoparticles. These LNPs encapsulate the mRNA in the form of a lipid nanoparticle to aid cell entry, ensure stability, and provide an adjuvant effect .

Pharmacokinetics

The pharmacokinetics of ALC-0159 are closely tied to its role in forming LNPs. PEGylated lipids like ALC-0159 allow increased circulation times of LNP delivery systems due to their ability to circumvent systemic clearance . This property enhances the bioavailability of the mRNA vaccines delivered via these LNPs.

Result of Action

The primary result of ALC-0159’s action is the successful delivery of mRNA vaccines to cells. By forming a protective layer around the LNPs, ALC-0159 ensures the stability of the mRNA vaccines and their successful delivery to the target cells . This leads to the production of antibodies and stimulates immune cells to protect against diseases like COVID-19 .

特性

IUPAC Name |

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。